L-glyceraldehyde

描述

Molecular Configuration and Stereochemical Descriptors

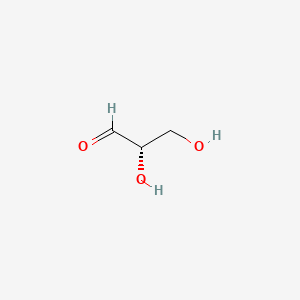

L-glyceraldehyde exhibits a well-defined molecular architecture characterized by specific stereochemical arrangements that determine its chemical identity and biological activity. The compound possesses a molecular weight of 90.08 grams per mole and exists as the L-enantiomer of glyceraldehyde, distinguished by its specific three-dimensional arrangement. The systematic chemical name for this compound is (2S)-2,3-dihydroxypropanal, which directly reflects its stereochemical configuration and functional group arrangement.

The stereochemical descriptors for this compound follow established nomenclature systems that provide precise identification of its spatial arrangement. In the Cahn-Ingold-Prelog system, this compound is designated as the (S)-enantiomer, corresponding to its sinister or left-handed configuration. This S-configuration results from the priority assignment of substituents around the chiral carbon center, where the arrangement follows the established rules for determining absolute configuration. The compound is also known by alternative systematic names including (S)-2,3-dihydroxypropanal and L-(-)-glyceraldehyde, reflecting both its stereochemical identity and optical rotation properties.

The molecular structure of this compound contains a single chiral center at the C-2 position, which bears four different substituents: a hydrogen atom, a hydroxyl group, a hydroxymethyl group, and participation in the aldehyde functionality. This chiral center represents the defining feature that distinguishes this compound from its enantiomer and determines its unique chemical and biological properties. The presence of this stereocenter results in the compound's optical activity, specifically exhibiting levorotatory behavior with a negative optical rotation value.

Table 1: Molecular Descriptors of this compound

属性

IUPAC Name |

(2S)-2,3-dihydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-09-6 | |

| Record name | (-)-Glyceraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceraldehyde, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(-)-glyceraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERALDEHYDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI7U82BL5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Lead Tetraacetate Oxidation of L-Sorbose

The most well-documented method for L-glyceraldehyde synthesis involves the oxidation of L-sorbose, a ketohexose, using lead tetraacetate (Pb(OAc)₄). This reaction proceeds via cleavage of the carbon-carbon bond adjacent to the ketone group, yielding a formate-glycolate diester intermediate. Hydrolysis of this intermediate under mild acidic conditions produces this compound with high enantiomeric purity.

Procedure and Yield

-

Reaction Conditions : L-Sorbose is dissolved in acetic acid and treated with Pb(OAc)₄ at room temperature. The reaction consumes two equivalents of oxidant, with the diester intermediate isolated in ~90% yield.

-

Hydrolysis : The diester is hydrolyzed using dilute sulfuric acid (0.1 M) at 60°C for 1 hour, affording this compound in 80–90% overall yield.

-

Characterization : The final product is identified via hypoiodite titration and thin-layer chromatography (TLC), with confirmation through derivatization to its dimedon adduct (melting point: 188–190°C).

Mechanistic Insights

The oxidation mechanism involves Pb(OAc)₄-mediated cleavage of the C3–C4 bond in L-sorbose, generating a glycolic acid-formic acid diester of this compound. This intermediate’s hydrolysis selectively removes the ester groups, preserving the stereochemical integrity of the L-configuration.

Enzymatic and Biocatalytic Methods

Aldolase-Mediated Synthesis

L-Fuculose-1-phosphate aldolase (FucA) from Thermus thermophilus HB8 catalyzes the retro-aldol cleavage of ketohexoses into trioses. While primarily used to synthesize rare sugars like L-fructose, this enzyme can theoretically generate this compound under modified conditions.

Experimental Evidence

-

FucA T.HB8 accepts this compound as a substrate in aldol reactions with dihydroxyacetone phosphate (DHAP), producing L-fructose and L-tagatose.

-

Reverse Reaction Potential : Although untested, the enzyme’s ability to cleave L-fructose suggests a plausible route to this compound if coupled with DHAP recycling.

Comparative Analysis of Preparation Methods

Key Observations

-

The chemical method using Pb(OAc)₄ is the most reliable for obtaining enantiopure this compound but requires toxic reagents.

-

Enzymatic routes offer greener alternatives but lack stereochemical control, highlighting the need for engineered enzymes or chiral separation techniques.

化学反应分析

Types of Reactions: L-Glyceraldehyde undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form L-glyceric acid.

Reduction: It can be reduced to form glycerol.

Isomerization: this compound can isomerize to form dihydroxyacetone.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and ferrous salts are commonly used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Isomerization: Acidic or basic conditions can facilitate the isomerization of this compound to dihydroxyacetone.

Major Products:

Oxidation: L-glyceric acid.

Reduction: Glycerol.

Isomerization: Dihydroxyacetone.

科学研究应用

Inhibition of Cancer Cell Growth

L-glyceraldehyde has been studied extensively for its effects on cancer cells, particularly neuroblastoma. Research indicates that this compound inhibits glycolysis in cancer cells, leading to significant metabolic changes that hinder cell growth and induce apoptosis.

Mechanism of Action:

- Glycolytic Inhibition: this compound targets NAD(H)-dependent reactions, which results in a redox crisis within the cells. This inhibition of glycolysis disrupts energy production and nucleotide biosynthesis, crucial for cancer cell proliferation .

- Oxidative Stress: The compound promotes oxidative stress, further contributing to cell death. Proteomic analyses have identified specific proteins involved in oxidoreductase and antioxidant activity that are affected by this compound treatment .

Case Study: Neuroblastoma Cells

- In studies involving neuroblastoma cell lines (IMR-32 and SH-SY5Y), this compound treatment resulted in decreased levels of key glycolytic intermediates such as glucose-6-phosphate and glycerol-3-phosphate. The presence of an antioxidant (N-acetyl-cysteine) partially alleviated the metabolic inhibition caused by this compound .

Antiglycolytic Agent

This compound has been evaluated as a potential antiglycolytic agent in clinical biochemistry. Its effectiveness was compared with sodium fluoride, a commonly used antiglycolytic agent.

Study Overview:

- A study conducted on blood samples demonstrated that this compound could effectively inhibit glycolysis, which is crucial for accurate serum creatinine estimation via the Jaffe reaction. The results indicated that it could serve as an alternative to sodium fluoride without significant interference in potassium estimation by ion-selective electrode methods .

Implications:

- The ability of this compound to stabilize biochemical assays by preventing glycolysis can enhance the accuracy of various laboratory tests, particularly those assessing metabolic parameters.

Bactericidal Properties

This compound also exhibits bactericidal effects against certain bacterial strains. Specifically, studies have shown that at concentrations around 2.5 mM, it can effectively kill Escherichia coli.

Research Findings:

- The bactericidal action is attributed to its ability to disrupt cellular metabolism in bacteria, similar to its effects observed in cancer cells. This property suggests potential applications in developing antimicrobial agents or preservatives .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Cancer Cell Growth Inhibition | Inhibits glycolysis and induces apoptosis in neuroblastoma cells | Significant reduction in nucleotide biosynthesis and energy production |

| Antiglycolytic Agent | Stabilizes biochemical assays by inhibiting glycolysis | Effective alternative to sodium fluoride without significant interference |

| Bactericidal Properties | Exhibits bactericidal effects against Escherichia coli | Kills bacteria at concentrations around 2.5 mM |

作用机制

L-Glyceraldehyde exerts its effects through several mechanisms:

Metabolic Inhibition: It inhibits glycolysis by targeting NAD(H)-dependent reactions, leading to a redox crisis in cells.

Oxidative Stress: this compound induces oxidative stress, which can lead to cell death in certain cancer cells.

Inhibition of Nucleotide Biosynthesis: It hinders the biosynthesis of nucleotides, which is crucial for cell proliferation.

相似化合物的比较

Metabolic and Therapeutic Roles

L-Glyceraldehyde is a critical metabolite in microbial pathways. For instance, in Aspergillus niger, it is produced during the catabolism of D-galacturonic acid via 2-keto-3-deoxy-L-galactonate (L-KDGal) and converted to glycerol by this compound reductase .

Comparison with Similar Compounds

D-Glyceraldehyde

D-Glyceraldehyde is the enantiomer of this compound, with the hydroxyl group on the right side in the Fischer projection. Key distinctions include:

Dthis compound (Racemic Mixture)

Dthis compound, a 1:1 mixture of D- and L-enantiomers, is widely used in biochemical assays:

- Aldose Reductase (AR) Inhibition Studies : Dthis compound serves as a substrate for evaluating AR inhibitors like epalrestat and sorbinil. Reported IC₅₀ values for inhibitors range from 0.03–1.2 µM, with epalrestat showing consistency across studies .

- Bactericidal Effects : Dthis compound 3-phosphate is bactericidal in E. coli, but only the L-enantiomer is active. The D-form is ineffective, highlighting stereospecific toxicity .

Glyceraldehyde 3-Phosphate Derivatives

Phosphorylated forms exhibit distinct biological roles:

This compound 3-phosphate enters cells via the sn-glycerol 3-phosphate transport system and disrupts phospholipid synthesis, leading to cell death . In contrast, D,this compound 3-phosphate is a poor substrate for Mycoplasma pneumoniae enzymes, with 100-fold lower kcat values compared to glycerol phosphate .

Related Metabolites: 2-Keto-3-Deoxy Sugars

- L-KDGal and D-KDGal : These intermediates are catabolized into L- or D-glyceraldehyde and pyruvate. L-KDGal aldolase in Aspergillus niger specifically processes L-KDGal, while D-KDGal aldolase in bacteria like Thermus thermophilus lacks stereoselectivity with D-glyceraldehyde .

- Therapeutic Derivatives : Bioactive derivatives of KDGal, such as L- and D-glyceraldehyde, are explored for diabetes (D-form) and cancer (L-form) .

Enzymatic Interactions and Inhibitor Design

- Aldose Reductase (AKR1B): AKR1B15 reduces D,this compound with broad substrate specificity, though it shows lower activity toward glucose than AKR1B1 . Inhibitors like oxotriazinoindoles are tested using Dthis compound, with IC₅₀ values indicating potency loss under oxidative stress .

- Bacterial Metabolism : In E. coli mutants lacking aldehyde dehydrogenase, this compound utilization is unmasked, enabling growth on L-galactose .

Notes on Contradictions and Limitations

- Stereochemical Selectivity : Enzymes like L-KDGal aldolase in Thermus thermophilus lose stereoselectivity with this compound, complicating synthetic applications .

- Species-Specific Metabolism : E. coli processes this compound via alternative pathways when aldehyde dehydrogenase is absent, whereas other bacteria exhibit distinct metabolic preferences .

生物活性

L-Glyceraldehyde (L-GA) is a simple sugar that has garnered significant attention in recent years due to its diverse biological activities, particularly in the context of cancer research and metabolic regulation. This article delves into the biological activity of L-GA, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an aldo-sugar with the molecular formula C₃H₆O₃. It exists as two stereoisomers: D-glyceraldehyde and this compound. L-GA is characterized by its aldehyde functional group, which plays a critical role in its biological activity.

Recent studies have elucidated several mechanisms through which L-GA exerts its biological effects:

- Inhibition of Glycolysis : L-GA has been shown to inhibit glycolytic pathways in various cell types. For instance, it inhibits the activity of hexokinase, a key enzyme in the glycolytic pathway, thereby reducing glucose metabolism and ATP production .

- Induction of Oxidative Stress : L-GA treatment leads to increased production of reactive oxygen species (ROS), which can induce oxidative stress within cells. This oxidative environment has been linked to apoptosis in neuroblastoma cells, suggesting a potential therapeutic avenue for cancer treatment .

- Nucleotide Metabolism Disruption : Research indicates that L-GA affects nucleotide biosynthesis by depleting nucleotide pools, particularly ATP, which is critical for various cellular functions. This depletion contributes to cell cycle arrest and apoptosis .

Neuroblastoma Cells

L-GA has been extensively studied for its effects on neuroblastoma cells. In vitro studies demonstrate that L-GA significantly inhibits the growth of neuroblastoma cell lines (e.g., IMR-32 and SH-SY5Y) through its multi-modal mechanisms involving glycolytic inhibition and oxidative stress induction . The following table summarizes key findings from these studies:

| Cell Line | Concentration of L-GA | Effect on Cell Growth | Mechanism |

|---|---|---|---|

| IMR-32 | 1 mM | Significant inhibition | Glycolysis inhibition, ROS production |

| SH-SY5Y | 1 mM | Moderate inhibition | Glycolysis inhibition, nucleotide depletion |

Erythrocytes

In erythrocytes, L-GA demonstrates antiglycolytic activity, preserving glucose concentrations during blood specimen storage. The concentration required for effective inhibition of glycolysis was found to be approximately 0.65 mmol/L . This property suggests potential applications in clinical settings for preserving blood samples.

Case Studies

- Neuroblastoma Treatment : A study conducted by Forbes et al. (2024) explored the effects of L-GA on neuroblastoma cells. The findings revealed that L-GA treatment led to a significant reduction in cell viability and induced apoptosis via oxidative stress mechanisms .

- Blood Specimen Preservation : Another research highlighted the effectiveness of L-GA in maintaining glucose levels in heparinized blood samples over extended periods, demonstrating its potential utility in clinical laboratories .

常见问题

Q. What computational models predict this compound’s interactions with redox enzymes?

- Methodological Answer : Molecular dynamics simulations based on GlyDH’s crystal structure (solved via X-ray crystallography) identify key residues (e.g., Asp176) that stabilize this compound binding. Docking studies with AutoDock Vina optimize cofactor (NAD⁺/NADP⁺) compatibility for redox reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。